2-{[2-Ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenoxy]methyl}benzonitrile
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Overview
Description
2-{[2-Ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)phenoxy]methyl}benzonitrile is a complex organic compound characterized by its unique structure, which includes a benzothieno pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-Ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)phenoxy]methyl}benzonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothieno Pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate thiophene and pyrimidine derivatives under controlled conditions.
Ethoxylation: Introduction of the ethoxy group is typically done using ethylating agents in the presence of a base.
Phenoxy Methylation: This step involves the reaction of the intermediate with a phenoxy methylating agent.
Benzonitrile Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[2-Ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)phenoxy]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents or nucleophiles in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{[2-Ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)phenoxy]methyl}benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-{[2-Ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)phenoxy]methyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-Methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)phenoxy]methyl}benzonitrile
- 2-{[2-Propoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)phenoxy]methyl}benzonitrile
Uniqueness
2-{[2-Ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)phenoxy]methyl}benzonitrile is unique due to its specific ethoxy group, which may confer distinct chemical and biological properties compared to its methoxy and propoxy analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H23N3O3S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-[[2-ethoxy-4-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C26H23N3O3S/c1-2-31-21-13-16(11-12-20(21)32-15-18-8-4-3-7-17(18)14-27)24-28-25(30)23-19-9-5-6-10-22(19)33-26(23)29-24/h3-4,7-8,11-13H,2,5-6,9-10,15H2,1H3,(H,28,29,30) |
InChI Key |
XAPHUGWPWRHMMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)OCC5=CC=CC=C5C#N |
Origin of Product |
United States |
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